molecular formula C24H28ClN5O2 B607886 GSK J5 HCl

GSK J5 HCl

Cat. No.: B607886
M. Wt: 454.0 g/mol
InChI Key: QQHQMHJAOKADED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK J5 Hydrochloride is the hydrochloride form of GSK J5, which is an inactive isomer of GSK J4. It is a cell-permeable ester derivative of the inactive control GSK J2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK J5 Hydrochloride involves the preparation of its free base form, followed by conversion to the hydrochloride salt. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of GSK J5 Hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Ester Hydrolysis

As a pro-drug, GSK J5 HCl undergoes intracellular ester hydrolysis to release GSK-J2, its inactive carboxylic acid form . This reaction is catalyzed by cellular esterases:

GSK J5 HClesteraseGSK J2 carboxylic acid +ethanol+HCl\text{this compound}\xrightarrow{\text{esterase}}\text{GSK J2 carboxylic acid }+\text{ethanol}+\text{HCl}

Key Observations :

  • Hydrolysis occurs rapidly in aqueous buffers (e.g., PBS) but is negligible in anhydrous solvents like DMSO or DMF .

  • The reaction is pH-dependent, with optimal rates at physiological pH (7.4) .

Stability Under Storage Conditions

Condition Stability
TemperatureStable at room temperature (15–25°C)
Light sensitivityStable in dark conditions
Incompatible substancesStrong oxidizing agents (e.g., HNO₃)

Decomposition Pathways

Thermal or oxidative degradation of this compound produces hazardous byproducts:

Decomposition Trigger Products Identified
High temperatures (>200°C)Carbon oxides, hydrogen chloride
Strong oxidizersNitrogen oxides, chlorinated compounds

Safety Note : Decomposition releases toxic gases, necessitating proper ventilation during handling .

Solubility and Reactivity in Solvents

Solvent Solubility Application
DMSO>30 mg/mL Cell culture studies
DMF30 mg/mL In vitro assays
PBS (pH 7.2)0.1 mg/mL (with DMF) Low-concentration experiments

Biological Interaction (Non-Reactive Role)

While this compound itself lacks enzymatic activity, its structural similarity to GSK-J4 allows it to serve as a critical control in studies involving histone demethylases (e.g., JMJD3, UTX) :

  • Mechanism : Fails to inhibit H3K27me3 demethylation due to regioisomeric differences in the pyridine ring .

  • Experimental Utility : Used at 10 µM in cell-based assays to confirm target specificity of active inhibitors like GSK-J4 .

Scientific Research Applications

Chemical Properties and Mechanism of Action

GSK J5 hydrochloride has the molecular formula C₁₈H₂₄ClN₅O₂ and a molecular weight of 454.0 g/mol. It is characterized as a cell-permeable ester derivative that is less biologically active than its counterparts, making it useful for experimental control purposes. The compound undergoes hydrolysis in biological systems to convert into GSK J4, which actively inhibits specific histone demethylases involved in epigenetic regulation .

Research Applications

1. Negative Control in Histone Demethylase Studies

  • GSK J5 hydrochloride is primarily utilized as a negative control when studying the effects of GSK J4 on histone demethylases. Its lack of significant biological activity allows researchers to delineate the specific effects of active compounds without confounding results .

2. Understanding Epigenetic Regulation

  • The compound aids in understanding the role of histone modifications in gene regulation and their implications in diseases such as cancer and inflammatory disorders. By using GSK J5 hydrochloride, researchers can better interpret the pathways regulated by histone demethylation .

Therapeutic Potential

While GSK J5 hydrochloride itself does not exhibit therapeutic effects, its active form, GSK J4, has shown promise in various therapeutic applications:

1. Cancer Treatment

  • GSK J4 has demonstrated anti-proliferative effects in acute myeloid leukemia (AML) cell lines and models. It induces apoptosis and cell cycle arrest while increasing levels of trimethylated H3K27, which is associated with tumor suppression .

2. Neurodegenerative Diseases

  • Research indicates that GSK J4 may have neuroprotective effects in models of Parkinson's disease by modulating histone methylation patterns that influence neuronal survival .

Case Studies

Study Focus Findings
Acute Myeloid Leukemia Evaluated the effects of GSK J4 on AML cell linesGSK J4 inhibited cell proliferation and induced apoptosis through upregulation of H3K27me3 levels .
Parkinson's Disease Models Investigated neuroprotective propertiesTreatment with GSK J4 resulted in reduced apoptosis markers and improved neuronal viability under stress conditions .
Histone Demethylase Inhibition Studied the specificity and potency of GSK compoundsGSK J4 showed selective inhibition against KDM6B/JMJD3, leading to increased H3K27 methylation levels .

Mechanism of Action

GSK J5 Hydrochloride acts as an inactive control for GSK J4, which is a potent inhibitor of KDM6B/JMJD3. While GSK J4 inhibits the demethylation of histone H3 lysine 27 (H3K27), GSK J5 Hydrochloride does not exhibit this inhibitory activity. This allows researchers to differentiate between specific effects of KDM6B inhibition and non-specific effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GSK J5 Hydrochloride is unique in its role as an inactive control, allowing researchers to validate the specificity of their experimental results. Unlike GSK J4, which actively inhibits KDM6B, GSK J5 Hydrochloride does not interfere with histone demethylation, making it an essential tool for control experiments .

Biological Activity

GSK J5 HCl is a compound recognized primarily as an inactive isomer of GSK J4 and a cell-permeable ester derivative of the inactive control GSK J2. Its chemical designation is N-[2-(3-Pyridinyl)-6-(1,2,4,5-tetrahydro-3 H-3-benzazepin-3-yl)-4-pyrimidinyl]-β-alanine ethyl ester hydrochloride, with a purity of ≥98% . The compound is primarily utilized in laboratory research settings, particularly in studies related to epigenetics and histone demethylases.

This compound does not exhibit direct biological activity as it is categorized as an inactive isomer . However, its significance arises from its relationship with active compounds like GSK J4, which acts as a selective inhibitor of lysine-specific demethylase 6B (KDM6B) . KDM6B plays a crucial role in the demethylation of histone H3 at lysine 27 (H3K27), a modification associated with transcriptional activation and repression. The inhibition of this enzyme has implications for cancer treatment, particularly in acute myeloid leukemia (AML) where KDM6B is overexpressed .

Research Findings

Research indicates that while GSK J5 itself does not demonstrate significant biological activity, studies involving its active analogs have shown promising results. For instance:

  • Inhibition of KDM6B : Active analogs like GSK J4 have been shown to induce apoptosis and cell cycle arrest in AML cell lines, leading to reduced tumor burden in xenograft models .
  • Histone Modification : Compounds related to GSK J5 have been implicated in altering histone methylation patterns, which can significantly affect gene expression profiles relevant to cancer progression .

Case Studies

  • Acute Myeloid Leukemia (AML) :
    • Study : A study demonstrated that GSK J4 significantly inhibited the proliferation of AML cells and induced apoptosis.
    • Findings : Increased levels of H3K27me3 were observed alongside downregulation of key oncogenes such as HOX genes .
  • Antischistosomal Activity :
    • Although GSK J5 is inactive, studies involving its active counterpart GSK J4 showed potential antischistosomal effects. In vitro assays demonstrated that GSK J4 affected schistosomula motility and viability, indicating its potential for further therapeutic development .

Table 1: Comparison of this compound and Active Analogs

CompoundTypeBiological ActivityApplications
This compoundInactive IsomerNoneResearch use only
GSK J4Active AnalogInduces apoptosis in AML cellsCancer therapy research
GSK J2Inactive ControlNoneControl in experimental setups

Table 2: Solubility Data for this compound

SolventMax Concentration (mg/mL)Max Concentration (mM)
DMSO22.750

Q & A

Basic Research Questions

Q. What is the molecular mechanism of GSK J5 HCl as an epigenetic modulator?

this compound is a derivative of GSK-J1, designed to enhance cellular permeability. It acts as a selective inhibitor of histone H3 lysine 27 (H3K27) demethylases, particularly JMJD3, by competitively binding to the enzyme's active site. The esterified form (GSK J5) is hydrolyzed intracellularly to release the active GSK-J1, which inhibits demethylase activity, leading to increased H3K27 methylation levels. This epigenetic modulation impacts gene expression, particularly in immune regulation and oncogenesis . Methodological Tip: Validate target engagement using chromatin immunoprecipitation (ChIP) assays to measure H3K27me3 levels post-treatment.

Q. How should researchers design dose-response experiments for this compound in cellular models?

Dose-response studies should span a range from 1 μM to 50 μM, based on reported IC50 values (e.g., 9 μM for TNF-α inhibition in macrophages). Include controls for esterase activity, as cellular hydrolysis of GSK J5 to GSK-J1 varies by cell type. Use viability assays (e.g., MTT) to distinguish cytotoxic effects from target-specific responses . Methodological Tip: Pre-treat cells with esterase inhibitors to confirm the role of hydrolysis in activity.

Q. What are the solubility and storage requirements for this compound?

this compound is soluble in DMSO (≥13.9 mg/mL) but insoluble in water or ethanol. Stock solutions should be stored at -20°C in aliquots to avoid freeze-thaw degradation. For in vitro studies, dissolve in DMSO and dilute in culture media to ensure final DMSO concentrations ≤0.1% . Methodological Tip: Validate compound stability using HPLC or mass spectrometry after reconstitution.

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across cell lines be resolved?

Contradictions may arise from differences in esterase expression, affecting intracellular GSK-J1 availability. For example, macrophage-rich models show higher efficacy due to elevated esterase activity. To address this:

  • Quantify intracellular GSK-J1 levels via LC-MS.
  • Compare esterase activity across cell lines using fluorogenic substrates.
  • Use genetic knockout models (e.g., CRISPR/Cas9 targeting esterase genes) to isolate hydrolysis-dependent effects .

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects on immune markers (e.g., CD138+, IgM)?

For multi-concentration experiments (e.g., 0–50 μM):

  • Use non-linear regression to calculate IC50/EC50 values.
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare group means (e.g., XXF vs. XYF cells in CD138+ expression).
  • Include covariates like cell viability in mixed-effects models to account for cytotoxicity . Methodological Tip: Report effect sizes and confidence intervals to enhance reproducibility.

Q. How can researchers optimize this compound delivery for in vivo studies?

Challenges include poor aqueous solubility and rapid clearance. Strategies:

  • Use nanoparticle encapsulation to improve bioavailability.
  • Administer via intraperitoneal injection with cyclodextrin-based carriers.
  • Monitor plasma pharmacokinetics to adjust dosing schedules . Methodological Tip: Pair with fluorescent probes (e.g., Cy5-labeled analogs) for real-time biodistribution tracking.

Q. What are the ethical considerations when studying this compound in cancer models?

  • Ensure animal welfare compliance (e.g., 3R principles) for tumor burden studies.
  • Disclose conflicts of interest, particularly if collaborating with commercial suppliers.
  • Adhere to institutional biosafety protocols for handling epigenetic modulators .

Q. Experimental Design and Validation

Q. How to ensure reproducibility of this compound’s effects across laboratories?

  • Standardize cell culture conditions (e.g., serum batch, passage number).
  • Provide detailed protocols for hydrolysis validation and compound handling.
  • Share raw data (e.g., flow cytometry gating strategies) as supplementary material .

Q. What controls are essential when assessing off-target effects of this compound?

  • Include inactive analogs (e.g., GSK J5 derivatives lacking demethylase inhibition).
  • Use siRNA/shRNA targeting JMJD3 to confirm on-target effects.
  • Perform kinome-wide profiling to rule out kinase inhibition .

Q. How to integrate multi-omics data to elucidate this compound’s mechanism?

Combine transcriptomics (RNA-seq), epigenomics (ChIP-seq), and proteomics (LC-MS/MS) to map pathways affected by H3K27me3 changes. Use bioinformatics tools like DAVID or Metascape for pathway enrichment analysis .

Q. Data Interpretation and Publication

Q. How to address non-significant trends in this compound studies?

  • Conduct power analysis to determine if sample sizes were adequate.
  • Explore subgroup analyses (e.g., sex-specific responses in XX vs. XY models).
  • Report effect sizes and confidence intervals, even for non-significant results .

Q. What are the best practices for citing prior work on this compound?

  • Prioritize primary literature over review articles.
  • Use reference managers (e.g., EndNote, Zotero) to track sources.
  • Verify CAS numbers (e.g., 1797983-09-5) and chemical structures in supplementary data .

Properties

IUPAC Name

ethyl 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2.ClH/c1-2-31-23(30)9-13-26-21-16-22(28-24(27-21)20-8-5-12-25-17-20)29-14-10-18-6-3-4-7-19(18)11-15-29;/h3-8,12,16-17H,2,9-11,13-15H2,1H3,(H,26,27,28);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHQMHJAOKADED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC1=CC(=NC(=N1)C2=CN=CC=C2)N3CCC4=CC=CC=C4CC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK J5 HCl
Reactant of Route 2
Reactant of Route 2
GSK J5 HCl
Reactant of Route 3
Reactant of Route 3
GSK J5 HCl
Reactant of Route 4
Reactant of Route 4
GSK J5 HCl
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
GSK J5 HCl
Reactant of Route 6
Reactant of Route 6
GSK J5 HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.